Ethyl vanillyl carbonate

Description

Vanillin derivatives are widely used in flavoring, pharmaceuticals, and cosmetics due to their aromatic and bioactive properties . Ethyl vanillin, a synthetic analog of vanillin, is noted for its enhanced stability and solubility compared to natural vanillin . Ethyl vanillyl carbonate likely shares structural similarities with these compounds, featuring a 3-ethoxy-4-hydroxyphenyl group, which is critical for its functional properties .

Properties

CAS No. |

97692-56-3 |

|---|---|

Molecular Formula |

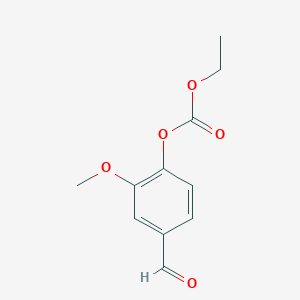

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

ethyl (4-formyl-2-methoxyphenyl) carbonate |

InChI |

InChI=1S/C11H12O5/c1-3-15-11(13)16-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 |

InChI Key |

BMQGIGJVGVCXGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl vanillyl carbonate can be synthesized through the reaction of vanillin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Ethyl vanillyl carbonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties when incorporated into polymer films.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl vanillyl carbonate involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death . The compound’s aromatic structure allows it to interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Structural Comparison

- Ethyl vanillin : Contains a 3-ethoxy-4-hydroxybenzaldehyde structure (C₉H₁₀O₃) .

- Vanillyl alcohol : A reduced form of vanillin with a 4-hydroxy-3-methoxybenzyl alcohol structure (C₈H₁₀O₃) .

- Vanillyl ethyl ether: Features a 4-(ethoxymethyl)-2-methoxyphenol structure (C₁₀H₁₄O₃) .

- Ethyl vanillyl carbonate : Presumed to combine a vanillyl backbone with an ethyl carbonate group, enhancing lipophilicity and stability.

Physicochemical Properties

| Compound | Molecular Weight | Solubility (Ethyl Acetate) | Key Functional Groups |

|---|---|---|---|

| Ethyl vanillin | 166.17 g/mol | High | Aldehyde, ethoxy, hydroxyl |

| Vanillyl alcohol | 154.16 g/mol | Moderate | Alcohol, methoxy, hydroxyl |

| Vanillyl ethyl ether | 182.22 g/mol | Low | Ether, methoxy, hydroxyl |

| This compound* | ~210 g/mol | Moderate-High (predicted) | Carbonate ester, ethoxy, hydroxyl |

Antioxidant Activity

- Ethyl vanillin : Exhibits strong antioxidant activity in oxygen radical absorbance capacity (ORAC) assays, outperforming vanillin but less potent than vanillic acid .

- Vanillyl alcohol: Shows moderate antioxidant activity; its hexanoate ester enhances oxidative stability in oils, comparable to BHT .

- Vanillyl ethyl ether : Stable in model wines but less studied for antioxidant effects .

Appetite Modulation

- Ethyl vanillin: The 3-ethoxy-4-hydroxyphenyl group stimulates appetite in mice, unlike structural isomers (e.g., isoeugenol) .

- Vanillyl alcohol: Not directly linked to appetite effects but involved in neuroprotective pathways .

Stability and Degradation

Flavoring and Fragrance

Pharmaceuticals

Green Chemistry

- Vanillyl derivatives : Ethyl vanillin synthesis is assessed using GREEN MOTION™ metrics for environmental impact, emphasizing solvent efficiency and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.